



# Application Notes and Protocols for DG70 in Mycobacterial Growth Inhibition Assays

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DG70**, also known as GSK1733953A, is a novel biphenyl benzamide inhibitor targeting Mycobacterium tuberculosis (Mtb). It exhibits potent bactericidal activity against both actively replicating and non-replicating "persister" mycobacteria, including drug-susceptible and drug-resistant strains.[1][2] The mechanism of action of **DG70** involves the inhibition of MenG (Rv0558), a demethylmenaquinone methyltransferase. This enzyme catalyzes the final step in the biosynthesis of menaquinone (Vitamin K2), an essential component of the mycobacterial electron transport chain required for respiration.[1][2][3] By disrupting the respiratory pathway, **DG70** inhibits oxygen utilization and ATP biosynthesis, leading to bacterial cell death.[1][2] These characteristics make **DG70** a promising candidate for tuberculosis drug development, with potential to shorten treatment duration, especially when used in combination with existing anti-TB drugs.[1][2]

These application notes provide detailed protocols for utilizing **DG70** in a mycobacterial growth inhibition assay (MGIA) to determine its minimum inhibitory concentration (MIC) against Mtb.

### **Data Presentation**

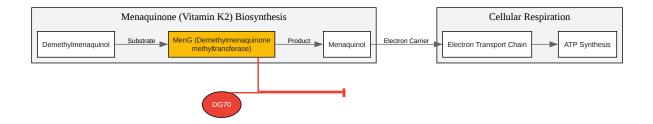
Table 1: In Vitro Activity of **DG70** against Mycobacterium tuberculosis



Mtb Strain	Resistance Profile	MIC (μg/mL)	Reference
H37Rv	Drug-Susceptible	4.8	[1]
Clinical Isolates	Drug-Resistant	1.2 - 9.6	[1]

### **Signaling Pathway of DG70 Action**

**DG70** targets the MenG enzyme, which is crucial for the final step of menaquinone biosynthesis in Mycobacterium tuberculosis. This pathway is essential for cellular respiration.



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Caption: Mechanism of action of DG70.

### **Experimental Protocols**

# Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol outlines the determination of the MIC of **DG70** against M. tuberculosis using a 96-well plate format with resazurin as a cell viability indicator.

Materials:

DG70



- Dimethyl sulfoxide (DMSO), cell culture grade
- Mycobacterium tuberculosis strain (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
- Sterile 96-well flat-bottom plates
- Resazurin sodium salt powder
- Sterile distilled water
- Sterile microcentrifuge tubes
- Incubator at 37°C
- Biosafety cabinet (Class II or higher)
- Multichannel pipette

#### Procedure:

- Preparation of **DG70** Stock Solution:
  - 1. Dissolve **DG70** powder in DMSO to prepare a stock solution of 1 mg/mL.
  - Ensure complete dissolution by vortexing.
  - 3. Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
  - 4. Prepare aliquots and store at -20°C. Avoid repeated freeze-thaw cycles.
- Preparation of M. tuberculosis Inoculum:
  - 1. Grow M. tuberculosis in 7H9 broth until the mid-log phase (OD600 of 0.4-0.8).
  - 2. Adjust the turbidity of the bacterial culture with 7H9 broth to match a 1.0 McFarland standard.



- 3. Further dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.
- Assay Plate Setup:
  - 1. In a 96-well plate, add 100  $\mu$ L of 7H9 broth to all wells.
  - 2. Add 100  $\mu$ L of the **DG70** working solution to the first column of wells and perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.
  - 3. Controls:
    - Growth Control: Wells containing 100 μL of 7H9 broth and 100 μL of the bacterial inoculum (no DG70).
    - Sterility Control: Wells containing 200 μL of 7H9 broth only (no bacteria).
    - Solvent Control: Wells containing the highest concentration of DMSO used in the assay and 100 μL of the bacterial inoculum.
  - 4. Add 100 µL of the final bacterial inoculum to all wells except the sterility control wells.
  - 5. The final volume in each well should be 200  $\mu$ L.
- Incubation:
  - Seal the plate with a plate sealer.
  - 2. Incubate the plate at 37°C for 7 days.
- Addition of Resazurin and Reading Results:
  - 1. Prepare a 0.02% (w/v) resazurin solution in sterile distilled water and filter-sterilize.
  - 2. After 7 days of incubation, add 30 µL of the resazurin solution to each well.
  - 3. Re-incubate the plate for 24-48 hours.
  - 4. Visually assess the results. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

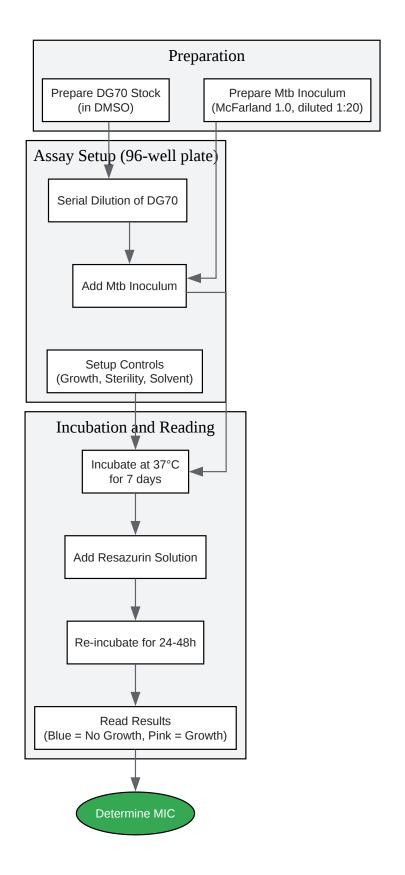




5. The MIC is defined as the lowest concentration of **DG70** that prevents this color change.

# Experimental Workflow: REMA for DG70 MIC Determination





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**Caption:** Workflow for **DG70** MIC determination using REMA.



### **Concluding Remarks**

The provided protocols offer a standardized method for assessing the in vitro efficacy of **DG70** against Mycobacterium tuberculosis. Adherence to proper aseptic techniques and biosafety precautions is critical when working with Mtb. The REMA protocol is a reliable and cost-effective method for determining the MIC of **DG70** and can be adapted for high-throughput screening of other potential anti-mycobacterial compounds. The unique mechanism of action of **DG70**, targeting MenG and cellular respiration, makes it an important tool in the fight against tuberculosis.

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### References

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